1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(2-pyridin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-30-20-4-3-19(15-21(20)31-2)26-22(28)16-27-13-8-18(9-14-27)23(29)25-12-7-17-5-10-24-11-6-17/h3-6,10-11,15,18H,7-9,12-14,16H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYNRIOHDGNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(2-((4-Chlorobenzyl)amino)-2-oxoethyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (28a)
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 4-chlorobenzyl substituent.
- Synthesis: Prepared via coupling of 2-((4-chlorobenzyl)amino)benzoic acid with the piperidine-4-carboxamide intermediate using EDC·HCl and HOBt in DCM, yielding >90% purity .
- Activity : Exhibits antiviral activity against neurotropic alphaviruses, attributed to the chloro-substituted aromatic group enhancing hydrophobic interactions with viral targets .
1-(2-(Benzylamino)-2-oxoethyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (28b)
- Structural Differences : Features a benzyl group instead of 3,4-dimethoxyphenyl.
- Synthesis: Similar to 28a, using 2-(benzylamino)benzoic acid as the starting material .
- Activity : Moderate antiviral efficacy compared to 28a, highlighting the importance of electron-withdrawing substituents (e.g., Cl) in enhancing potency .
Target Compound vs. 28a/28b
- Pyridin-4-yl ethyl and piperidine-4-carboxamide motifs are conserved, suggesting shared mechanisms of action (e.g., enzyme inhibition or receptor antagonism) .
Dihydropyridine Derivatives (AZ331 and AZ257)
- Core Structure : 1,4-Dihydropyridine (1,4-DHP) with thioether and carboxamide substituents .
- Structural Contrast : Unlike the piperidine core, 1,4-DHPs are redox-active and often target calcium channels.
- Their divergent activity profiles underscore the impact of core structure on target selectivity .
Neuropeptide Receptor Antagonists (LY306740, MDL105212A)
- Structural Features : LY306740 contains an indole-piperazine scaffold, while MDL105212A integrates a dichlorophenyl-pyrrolidine system .
- Key Differences : These compounds lack the piperidine-4-carboxamide motif but share aromatic substituents (e.g., methoxybenzyl). Their neuropeptide antagonism highlights how scaffold flexibility enables diverse target engagement .
Covalent Inhibitors with 3,4-Dimethoxyphenyl Moieties (I-B1)
- Compound I-B1 : Features a 3,4-dimethoxyphenyl group linked via an acrylamide warhead, designed for covalent target binding .
- Comparison : While the 3,4-dimethoxyphenyl group is conserved, the acrylamide functionality in I-B1 enables irreversible inhibition, unlike the reversible interactions expected for the target compound .
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 28a) enhance antiviral potency, while electron-donating groups (e.g., methoxy in the target compound) may improve solubility .
- Scaffold Flexibility : Piperidine-4-carboxamide derivatives exhibit tunable activity through substituent variation, whereas dihydropyridines or indole-piperazines target distinct pathways .
- Synthetic Feasibility : High-yielding coupling reactions (e.g., EDC/HOBt) enable efficient diversification of the piperidine-4-carboxamide scaffold .
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions, starting with coupling a thieno[3,2-d]pyrimidine derivative with a piperidine-4-carboxamide intermediate. Key steps include:
- Amide bond formation between 3,4-dimethoxyphenylamine and a chloroacetylated precursor under mild basic conditions (e.g., DIPEA in DMF) .
- Nucleophilic substitution or coupling reactions with pyridin-4-yl ethylamine, often using EDCI/HOBt for activation . Critical reagents: Carbodiimides (e.g., EDCI), bases (e.g., DIPEA), and polar aprotic solvents (e.g., DMF).
Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity and purity?
- NMR : - and -NMR verify substituent positioning and amide/piperidine ring conformations .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted amines or dimers) .
- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) stretches .
Q. What in vitro assays are employed for initial biological activity screening?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric protocols .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Solvent Optimization : Replace DMF with THF or acetonitrile to minimize carbodiimide-mediated side reactions .
- Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to prevent racemization .
- Catalyst Screening : Test alternatives to EDCI, such as HATU, for improved coupling efficiency .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Assay Standardization : Ensure consistent buffer pH, ATP concentrations (for kinase assays), and cell passage numbers .
- Structural Reanalysis : Confirm batch purity via LC-MS and check for hydrate/solvate forms using XRPD .
- Target Selectivity Profiling : Use panels of related enzymes (e.g., 50+ kinases) to identify off-target effects .
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 1M17) .
- MD Simulations : Assess piperidine ring flexibility and hydrogen-bonding stability with key residues (e.g., Asp831 in EGFR) .
- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity trends in analogs .
Q. How to design early-stage toxicity and pharmacokinetic (PK) studies?
- In Vitro Toxicity : HepG2 cell assays for hepatotoxicity and hERG inhibition screening via patch-clamp .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 40%, check reagent freshness (e.g., EDCI hydrolysis) and exclude moisture via molecular sieves .
- Data Reproducibility : Pre-validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Advanced SAR : Replace the pyridin-4-yl group with pyrimidine or quinoline moieties to modulate solubility and logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
